5-Hydroxyisoquinoline-7-carboxylic acid
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Overview
Description
5-Hydroxyisoquinoline-7-carboxylic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of a hydroxyl group at the 5th position and a carboxylic acid group at the 7th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method involves the use of microwave-assisted reactions, which can enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Hydroxyisoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring, used in antimalarial drugs.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various alkaloids.
5-Hydroxyisoquinoline: Lacks the carboxylic acid group, used in the synthesis of other heterocyclic compounds.
Uniqueness: 5-Hydroxyisoquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and research .
Properties
IUPAC Name |
5-hydroxyisoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6(10(13)14)3-7-5-11-2-1-8(7)9/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIFXUIHDWVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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